

An In-depth Technical Guide to Z-D-Arg-OH HCl

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Compound of Interest

Compound Name: Z-D-Arg-OH HCl

Cat. No.: B612901

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This technical guide provides a comprehensive overview of N- α -Cbz-D-arginine hydrochloride (**Z-D-Arg-OH HCl**), a key reagent in synthetic peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Chemical Properties and Identification

Z-D-Arg-OH HCl is the hydrochloride salt of the D-enantiomer of arginine with its alpha-amino group protected by a benzyloxycarbonyl (Z or Cbz) group.^[1] This protection is crucial for preventing undesired side reactions during peptide synthesis.^[1] The D-configuration of the arginine residue confers resistance to enzymatic degradation in biological systems, making it a valuable building block for designing more stable therapeutic peptides.^[1] The hydrochloride counterion serves to enhance the compound's solubility in aqueous solutions.^[1]

The primary application of **Z-D-Arg-OH HCl** is as a fundamental building block in the synthesis of D-peptides.^[1] It is also classified as a building block for protein degraders.^[2]

Quantitative Data Summary

The key molecular and physical properties of **Z-D-Arg-OH HCl** are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Weight	344.79 g/mol ; 344.8 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₁₄ H ₂₁ ClN ₄ O ₄ or C ₁₄ H ₂₀ N ₄ O ₄ ·HCl	[1] [2] [3] [4]
CAS Number	113712-05-3	[1] [2] [3]
Form	Powder	
Storage Temperature	Room temperature or 2-8°C	[2]
Purity	≥95% or ≥96.0%	[2]

Role in Peptide Synthesis: A Methodological Overview

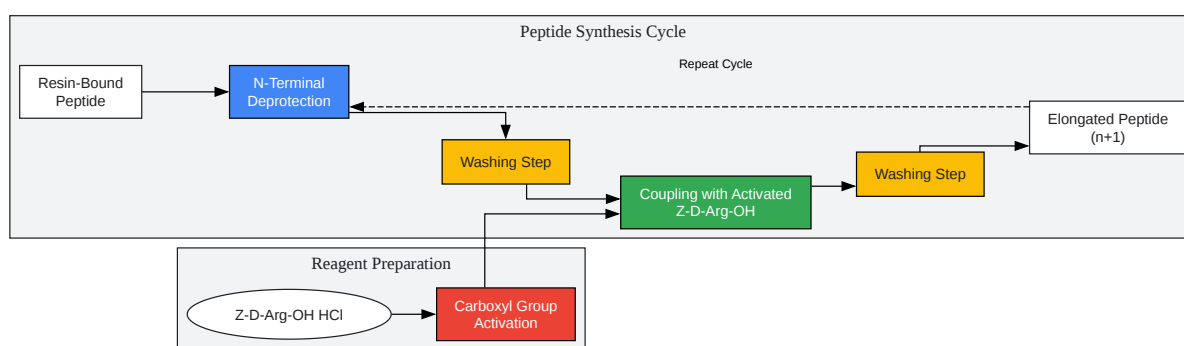
Z-D-Arg-OH HCl is principally used as a protected amino acid in solid-phase or solution-phase peptide synthesis. The Z (Cbz) group provides robust protection for the α-amino group, preventing it from reacting during the coupling of the carboxylic acid group to the N-terminus of a growing peptide chain.

General Experimental Workflow:

- **Deprotection of the Peptide Chain:** The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound peptide is removed.
- **Activation of **Z-D-Arg-OH HCl**:** The carboxylic acid group of **Z-D-Arg-OH HCl** is activated using a suitable coupling reagent (e.g., HBTU, HATU, DIC/HOBt) to form an active ester or other reactive intermediate. This step is critical for efficient peptide bond formation.
- **Coupling:** The activated **Z-D-Arg-OH HCl** is added to the deprotected peptide chain, leading to the formation of a new peptide bond.
- **Washing:** The resin is washed to remove excess reagents and by-products.
- **Cycle Repetition:** The process is repeated to elongate the peptide chain with other amino acids.

- **Z-Group Deprotection:** Once the peptide synthesis is complete, the N-terminal Z-group can be removed. The standard method for cleaving the Z-group is catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium-on-carbon catalyst, Pd/C) or under strong acidic conditions.[1]

Below is a diagram illustrating the logical workflow for the incorporation of **Z-D-Arg-OH HCl** into a peptide chain.



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Workflow for incorporating Z-D-Arg-OH into a peptide.

Applications in Drug Development

The incorporation of D-amino acids like D-arginine into peptide therapeutics is a common strategy to increase their metabolic stability.[1] Natural peptides composed of L-amino acids are often rapidly degraded by proteases in the body. Peptides containing D-amino acids are resistant to these enzymes, leading to a longer plasma half-life and improved therapeutic efficacy.

Furthermore, arginine and its salts, such as arginine hydrochloride, have been shown to be effective excipients in therapeutic protein formulations. They can enhance protein refolding, suppress aggregation, and reduce the viscosity of high-concentration protein solutions, which is particularly beneficial for subcutaneous drug administration.[5] While the primary role of **Z-D-Arg-OH HCl** is as a synthetic building block, the properties of the resulting arginine-containing peptide can be relevant to these formulation benefits.

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